Product packaging for 6-Deoxy-L-talose(Cat. No.:)

6-Deoxy-L-talose

Cat. No.: B043615
M. Wt: 164.16 g/mol
InChI Key: PNNNRSAQSRJVSB-AZGQCCRYSA-N
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Description

6-Deoxy-L-talose is a rare 6-deoxy hexose sugar that serves as a critical building block and analytical standard in glycobiology and microbial chemistry research. This L-configuration sugar is a key component in the lipopolysaccharides (LPS) and O-antigens of various Gram-negative bacteria, influencing serotype specificity and host-pathogen interactions. Its primary research value lies in its role as a precursor for synthesizing complex oligosaccharides, enabling studies on bacterial virulence, immunogenicity, and the development of carbohydrate-based vaccines. Researchers utilize this compound to investigate biosynthetic pathways of unusual sugars, explore the substrate specificity of glycosyltransferases and dehydrogenases, and as a standard for the structural elucidation of natural products. The mechanism of action for this compound in biological systems is primarily structural, where its incorporation into glycan chains alters the physical and immunological properties of bacterial cell surfaces, potentially affecting complement resistance and phage recognition. This high-purity compound is essential for advancing studies in chemical microbiology, immunology, and the development of novel diagnostic and therapeutic agents targeting carbohydrate-mediated biological processes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O5 B043615 6-Deoxy-L-talose

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3R,4R,5S)-2,3,4,5-tetrahydroxyhexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O5/c1-3(8)5(10)6(11)4(9)2-7/h2-6,8-11H,1H3/t3-,4-,5+,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNNNRSAQSRJVSB-AZGQCCRYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(C(C=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H]([C@H]([C@H](C=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Roles and Molecular Functionality

Integration into Bacterial Cell Wall Polysaccharides

6-Deoxy-L-talose is a recurring constituent of several major types of bacterial cell wall polysaccharides, contributing to their structural diversity and functional specificity. smolecule.com

In many Gram-negative bacteria, this compound is a component of the O-specific polysaccharide (O-antigen) region of lipopolysaccharides (LPS). smolecule.comcaymanchem.com The O-antigen is the outermost part of the LPS and is a major determinant of a bacterium's serotype and plays a role in interactions with the host immune system. smolecule.com

The integration of this compound into the O-antigen has been identified in a range of Gram-negative bacteria:

Escherichia coli : Certain serotypes of E. coli possess O-antigens containing this compound. caymanchem.comnih.gov For instance, NMR studies have elucidated the structures of the O45 and O66 polysaccharides, which incorporate this deoxy sugar. caymanchem.com

Actinobacillus actinomycetemcomitans : This oral bacterium, implicated in localized juvenile periodontitis, has serotype-specific O-polysaccharides. This compound is a known component of the serotype c-specific polysaccharide antigen. frontiersin.org

Burkholderia pseudomallei : The causative agent of melioidosis, B. pseudomallei, can produce an O-antigen with repeating disaccharide units of β-D-glucopyranose and 6-deoxy-α-L-talopyranose. nih.gov The 6-deoxy-L-talopyranosyl residues in these structures can be variably O-acetylated and O-methylated, contributing to the antigenic diversity of the bacterium. nih.gov

Pseudomonas maltophilia (now Stenotrophomonas maltophilia): The lipopolysaccharide of this bacterium contains an O-specific side chain where this compound is a constituent. caymanchem.com

Enterobacter cloacae : While a significant opportunistic pathogen with diverse O-antigens, direct evidence for the natural incorporation of this compound into the O-specific polysaccharides of Enterobacter cloacae is not extensively documented in available research. smolecule.comfrontiersin.orgnih.govnih.govresearchgate.net Comparative genomic studies of its LPS biosynthesis clusters are ongoing to explore the potential for pathways involving this deoxy sugar. smolecule.com

Rhizobium etli : In the symbiotic nitrogen-fixing bacterium Rhizobium etli, the O-antigen of its lipopolysaccharide contains 3-O-methyl-6-deoxy-L-talose. nih.govnih.govnih.govresearchgate.net The structure of the O-antigen in strain CE3 is a low molecular weight glycan with a repeating unit that includes this modified deoxy sugar. nih.govresearchgate.net

Acinetobacter baumannii : This nosocomial pathogen exhibits capsular polysaccharides (K-antigens) that are structurally related to LPS O-antigens. In some serotypes, this compound is a key component of these surface polysaccharides. smolecule.com

Bacterium Polysaccharide Component Specific Finding
Escherichia coliO-Antigen (LPS)Found in O45 and O66 polysaccharides. caymanchem.com
Actinobacillus actinomycetemcomitansO-Antigen (LPS)Component of the serotype c-specific polysaccharide. frontiersin.org
Burkholderia pseudomalleiO-Antigen (LPS)Forms part of a repeating disaccharide with β-D-glucopyranose. nih.gov
Pseudomonas maltophiliaO-Antigen (LPS)Identified as a constituent of the O-specific side-chain. caymanchem.com
Enterobacter cloacaeO-Antigen (LPS)Direct evidence of natural incorporation is not widely documented. smolecule.com
Rhizobium etliO-Antigen (LPS)Contains 3-O-methyl-6-deoxy-L-talose in its repeating unit. nih.govnih.govresearchgate.net
Acinetobacter baumanniiCapsular PolysaccharideA key component in the capsular polysaccharides of certain serotypes. smolecule.com

Beyond LPS, this compound is also found in the capsular polysaccharides (CPS) of certain bacteria. smolecule.com These capsules are crucial for protecting the bacterium from environmental stresses and host immune responses. smolecule.com For example, in Acinetobacter baumannii, the K106 and K112 capsular polysaccharides both contain a backbone that includes α-L-6dTalp (6-deoxy-L-talopyranose), highlighting its importance in the structure of these protective layers. smolecule.com

In the genus Mycobacterium, specifically within the Mycobacterium avium complex, this compound is a fundamental component of surface glycopeptidolipids (GPLs). caymanchem.com These molecules are major constituents of the outer layer of the mycobacterial cell envelope. The core structure of these GPLs includes a lipopeptide to which a 6-deoxy-α-L-talose is glycosidically linked to an allo-threonine residue. researchgate.net This core can be further glycosylated at the 6-deoxy-talose, leading to the formation of serotype-specific GPLs that play a role in the bacterium's antigenicity and interaction with the host. caymanchem.comresearchgate.net

Contribution to Bacterial Physiology

The incorporation of this compound into cell surface polysaccharides has significant implications for the bacterium's physiology and its ability to interact with its environment, including host organisms. smolecule.com

Bacterial adhesion to host cells is a critical first step in colonization and the establishment of infection. nih.govnih.gov The complex carbohydrates on the bacterial surface, such as LPS and capsules, often mediate this attachment. nih.gov The presence of this compound within these structures can contribute to the creation of specific binding motifs or steric properties that facilitate adhesion to host tissues. smolecule.com While direct attribution of adhesion solely to this compound is complex, its role as a component of these adhesive structures is well-established. smolecule.comnih.gov For instance, the terminal positioning of this compound residues in the O-antigen of some bacteria suggests a role in epitope presentation, which can influence host cell recognition and binding. smolecule.com

The cell wall and its associated polysaccharides are essential for bacterial survival, providing structural support and protection from environmental insults. smolecule.com The integrity and composition of these structures, influenced by the presence of sugars like this compound, are critical for bacterial growth and resilience. smolecule.com The O-antigen of LPS, for example, can protect Gram-negative bacteria from complement-mediated killing by the host immune system. By contributing to the structural diversity of these protective layers, this compound plays an indirect but crucial role in the bacterium's ability to survive in diverse and often hostile environments, including within a host organism. smolecule.comnih.gov

Cell Wall Structural Integrity and Functionality

In Gram-negative bacteria, this compound is often a constituent of the O-specific polysaccharide (O-antigen) chains of LPS. caymanchem.comnih.gov The O-antigen is the outermost part of the LPS molecule and contributes to the structural stability of the outer membrane. For instance, this sugar is found in the O-antigen of certain strains of Escherichia coli and Pseudomonas maltophilia (now known as Stenotrophomonas maltophilia). caymanchem.comnih.gov

In Gram-positive bacteria, this compound is a key component of specific cell wall glycans. In Streptococcus bovis, it is part of an antigenic triheteroglycan, a complex polymer that also contains L-rhamnose and D-galactose. caymanchem.com The α-linked this compound residues in these structures can create branching points that help stabilize the three-dimensional matrix of the cell wall. smolecule.com This stabilization may protect the underlying peptidoglycan layer from degradation by host enzymes. smolecule.com The compound has also been isolated from the cell walls of Actinomyces bovis and Bifidobacterium adolescentis. nih.govnih.gov Furthermore, it is a component of the surface glycopeptidolipids of Mycobacterium avium. caymanchem.com The biosynthesis of nucleotide-activated forms of 6-deoxyhexoses, such as dTDP-6-deoxy-L-talose, is a critical step for their incorporation into these cell wall structures. oup.comresearchgate.net

The table below summarizes the occurrence of this compound in the cell wall structures of various bacteria.

Bacterial SpeciesLocation in Cell WallAssociated GlycoconjugateReference(s)
Streptococcus bovisCell Wall GlycanAntigenic Triheteroglycan caymanchem.com
Escherichia coliOuter MembraneO-specific Polysaccharide of LPS caymanchem.comnih.gov
Stenotrophomonas maltophiliaOuter MembraneO-specific Polysaccharide of LPS caymanchem.com
Actinomyces bovisCell WallNot specified nih.gov
Mycobacterium aviumCell SurfaceGlycopeptidolipids caymanchem.com
Actinobacillus actinomycetemcomitansCell SurfaceSerotype-specific Polysaccharide nih.gov
Bifidobacterium adolescentisCell WallPolysaccharide-glycopeptide complex nih.gov

Modulatory Effects on Host-Pathogen Interactions

The location of this compound on the bacterial cell surface positions it to be a key molecule in the interactions between bacteria and their hosts. smolecule.com As a component of surface glycoconjugates like LPS and other antigenic polysaccharides, it can mediate the relationship between the microbe and the host's biological systems. smolecule.comnih.gov Lipopolysaccharides, in particular, undergo structural changes during different phases of a bacterium's life, such as the transition from a free-living to an intracellular state, which can be crucial for survival within a host. nih.gov These structural modifications, which can involve sugars like this compound, may serve as signals to the host or help the pathogen evade host defenses. nih.gov

Immune System Recognition and Response

The host immune system has evolved to recognize specific molecular patterns on the surface of microbes to initiate an appropriate response. nih.gov this compound, as part of larger bacterial structures, plays a role in this recognition process. LPS containing this sugar can trigger a host immune response. smolecule.com

A notable example involves Mycobacterium avium, where the surface glycopeptidolipids contain this compound. caymanchem.com Research has demonstrated that these glycopeptidolipids require specific patterns of acetylation and methylation to signal through Toll-like receptor 2 (TLR2), a critical pattern recognition receptor of the innate immune system. caymanchem.com This indicates that the precise chemical presentation of the glycan, including its this compound components, is crucial for recognition by host immune cells. The serotype-specific antigens of Actinobacillus actinomycetemcomitans, which are composed of this compound or its D-isomer, are also key immunological molecules. nih.gov The ability of the immune system to detect such bacterial-specific sugars allows it to discriminate between self and non-self, initiating defensive measures against invading pathogens. nih.govacs.org

The table below details the interaction between this compound-containing structures and host immune components.

Bacterial SpeciesThis compound-Containing StructureHost Immune Receptor/ComponentOutcome of RecognitionReference(s)
Mycobacterium aviumSurface Glycopeptidolipids (GPLs)Toll-like receptor 2 (TLR2)Signaling and immune activation (dependent on specific GPL modifications) caymanchem.com
Gram-negative bacteria (general)Lipopolysaccharide (LPS) O-AntigenInnate Immune System ComponentsTriggering of host immune response smolecule.com
Actinobacillus actinomycetemcomitansSerotype-specific polysaccharide antigenHost Immune SystemSerotyping and immune response nih.gov

Role in Pathogenicity and Virulence Factors

The presence of this compound in cell surface glycans directly contributes to the pathogenicity of certain bacteria. smolecule.com These glycans, particularly the O-antigen portion of LPS, are considered significant virulence factors—molecules that enable a pathogen to infect a host and cause disease. researchgate.netacs.orgyoutube.com The O-antigen can protect the bacterium from complement-mediated killing and phagocytosis, thereby contributing to its survival within the host.

The biosynthesis pathways that produce 6-deoxyhexoses are often unique to bacteria and absent in humans. oup.comacs.org This makes the enzymes involved in the synthesis of activated precursors like dTDP-6-deoxy-L-talose potential targets for the development of new antibacterial or anti-virulence drugs. oup.comacs.orgnih.gov For example, inhibiting the enzymes responsible for creating these sugars could prevent the assembly of essential virulence factors like the O-antigen, rendering the bacterium more susceptible to the host's immune system. acs.org Research into rhamnosyltransferases, enzymes that incorporate related 6-deoxysugars into glycans, shows a preference for 6-deoxysugar donors, and inhibiting these enzymes has been shown to reduce the levels of O-antigen polysaccharides in E. coli. acs.org This highlights the critical role of 6-deoxysugars, including this compound, in the production of factors that determine the degree of harm a pathogen can cause. acs.orgyoutube.com

The table below outlines the role of this compound in bacterial virulence.

Virulence-Associated StructureRole of this compoundImplication for PathogenicityReference(s)
Lipopolysaccharide (LPS) O-AntigenA key structural component in certain species.Contributes to serum resistance, evasion of phagocytosis, and overall bacterial survival in the host. researchgate.netacs.org
Serotype-specific AntigensForms the basis of the antigen in pathogens like A. actinomycetemcomitans.Mediates interaction with the host and contributes to the specific pathogenic profile of the serotype. nih.gov
Bacterial Glycans (general)Essential component for proper glycan assembly.Required for the biosynthesis of glycans that are crucial for bacterial survival and infection processes. acs.org

Biosynthetic Pathways and Enzymatic Mechanisms

De Novo Biosynthesis Pathways

The de novo synthesis of 6-deoxy-L-talose begins with common, readily available sugar precursors and proceeds through a series of enzyme-catalyzed modifications. researchgate.netnih.gov This pathway is the primary route for producing the activated form of the sugar, essential for its incorporation into larger polysaccharides. researchgate.netoup.com

The biosynthesis of the activated form of this compound, deoxythymidine diphosphate (B83284) (dTDP)-6-deoxy-L-talose, originates from the central metabolite α-D-glucose-1-phosphate. nih.gov The initial step involves the reaction of α-D-glucose-1-phosphate with deoxythymidine triphosphate (dTTP), a reaction catalyzed by the enzyme glucose-1-phosphate thymidylyltransferase (RmlA). nih.gov This produces the key intermediate dTDP-D-glucose. researchgate.netnih.gov While other nucleotide-activated sugars like GDP-D-mannose serve as precursors for other deoxy sugars, such as GDP-6-deoxy-D-talose, the pathway to this compound specifically utilizes the dTDP-activated route starting from D-glucose-1-phosphate. oup.comoup.com

dTDP-activated sugars are the most diverse class of nucleotide sugars found in nature and are crucial intermediates in the biosynthesis of many rare sugars, including this compound. researchgate.netnih.gov The thymidine (B127349) diphosphate moiety acts as a good leaving group, "activating" the sugar for subsequent enzymatic transformations and transfer by glycosyltransferases. researchgate.net The entire biosynthetic pathway from dTDP-D-glucose to dTDP-6-deoxy-L-talose proceeds through a series of dTDP-sugar intermediates. researchgate.netnih.gov This ensures that the intermediates are recognized by the specific enzymes of the pathway. researchgate.netoup.com In some bacteria, such as Actinobacillus actinomycetemcomitans, the activated nucleotide sugar form, dTDP-L-Pne (an alternative name for dTDP-6-deoxy-L-talose), is known to be very unstable. researchgate.net

Following the formation of dTDP-D-glucose, a sequence of enzymatic transformations occurs to yield dTDP-6-deoxy-L-talose. researchgate.net

C-4 Oxidation and C-6 Deoxygenation: The first committed step towards deoxy sugar synthesis is catalyzed by dTDP-D-glucose 4,6-dehydratase (RmlB). researchgate.net This enzyme catalyzes a complex reaction involving the oxidation of the C-4 hydroxyl group to a keto group, followed by the dehydration and reduction at the C-6 position to form a methyl group. researchgate.netoup.com This results in the formation of the key intermediate dTDP-4-keto-6-deoxy-D-glucose. nih.gov

Epimerization: The intermediate dTDP-4-keto-6-deoxy-D-glucose is then acted upon by the enzyme dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase (RmlC). researchgate.net This enzyme alters the stereochemistry at both the C-3 and C-5 positions, leading to the formation of dTDP-4-keto-6-deoxy-L-mannose (also known as dTDP-4-dehydro-L-rhamnose). researchgate.netqmul.ac.uk

C-4 Reduction: The final step is the stereospecific reduction of the C-4 keto group. In the pathway found in Actinobacillus actinomycetemcomitans and Kitasatospora kifunensis, a specific dTDP-6-deoxy-L-lyxo-4-hexulose reductase (also known as Tal or Tll) reduces the intermediate to form dTDP-6-deoxy-L-talose. researchgate.netresearchgate.netnih.gov This reductase is distinct from the RmlD enzyme that would otherwise produce dTDP-L-rhamnose from the same intermediate. researchgate.net

An alternative pathway identified in Mycobacterium abscessus and Burkholderia thailandensis involves the initial synthesis of dTDP-L-rhamnose via the RmlA, RmlB, RmlC, and RmlD enzymes. researchgate.netnih.gov Subsequently, a dTDP-L-rhamnose 4-epimerase (Tle) converts dTDP-L-rhamnose into dTDP-6-deoxy-L-talose. researchgate.netnih.gov

Salvage Biosynthesis Pathways

While de novo synthesis is the primary route for creating nucleotide sugars from simple precursors, some organisms can utilize salvage pathways. oup.com These pathways typically involve the activation of free sugars obtained from the environment or from the degradation of existing glycoconjugates. oup.com For some sugars, like fucose, salvage pathways are well-documented in eukaryotes as an alternative to de novo synthesis. oup.com However, for the rare sugar this compound, specific salvage pathways have not been extensively characterized in the scientific literature. The focus of research has remained on the de novo biosynthetic route, which has been identified and detailed in several bacteria. researchgate.netnih.gov

Characterization of Biosynthetic Enzymes

The enzymes involved in the biosynthesis of this compound are highly specific. One such enzyme, as classified by the Enzyme Commission, is detailed below. It's important to note that this enzyme catalyzes the oxidation of dTDP-6-deoxy-L-talose, which is the reverse of the final synthesis step in some pathways.

This enzyme belongs to the family of oxidoreductases and is systematically named dTDP-6-deoxy-β-L-talose:NADP+ 4-oxidoreductase. qmul.ac.ukwikipedia.org It catalyzes the chemical reaction where the C-4 hydroxyl group of dTDP-6-deoxy-L-talose is oxidized. qmul.ac.ukkegg.jp

Reaction: dTDP-6-deoxy-β-L-talose + NADP+ ⇌ dTDP-4-dehydro-β-L-rhamnose + NADPH + H+ qmul.ac.ukkegg.jpmicrobialtec.com

Research indicates that this oxidation at the C-4 position of the hexose (B10828440) only occurs when the substrate is bound to another enzyme that facilitates epimerization at the C-3 and C-5 positions. qmul.ac.ukkegg.jpexpasy.org

Table 1: Characteristics of EC 1.1.1.134

Feature Description
Accepted Name dTDP-6-deoxy-L-talose 4-dehydrogenase (NADP+) qmul.ac.uk
Systematic Name dTDP-6-deoxy-β-L-talose:NADP+ 4-oxidoreductase qmul.ac.uk
Other Names thymidine diphospho-6-deoxy-L-talose dehydrogenase, TDP-6-deoxy-L-talose dehydrogenase, dTDP-6-deoxy-L-talose dehydrogenase (4-reductase) qmul.ac.ukwikipedia.org
CAS Number 37250-65-0 qmul.ac.ukwikipedia.org
Substrates dTDP-6-deoxy-L-talose, NADP+ wikipedia.org
Products dTDP-4-dehydro-6-deoxy-L-mannose (dTDP-4-dehydro-β-L-rhamnose), NADPH, H+ wikipedia.org
Enzyme Family Oxidoreductases wikipedia.org

dTDP-L-Rhamnose 4-Epimerase (Tle) Activity and Specificity

A primary route for the synthesis of dTDP-6-deoxy-L-talose involves the epimerization of its close relative, dTDP-L-rhamnose. This reaction is catalyzed by the enzyme dTDP-L-rhamnose 4-epimerase, also designated as Talose epimerase (Tle). nih.gov

Activity: The Tle enzyme facilitates the interconversion between dTDP-L-rhamnose and dTDP-6-deoxy-L-talose by inverting the stereochemistry at the C4 position of the hexose sugar. nih.govnih.gov Enzymatic assays have confirmed that Tle, such as the MAB_4111c protein in Mycobacterium abscessus, directly converts dTDP-L-Rhamnose into dTDP-6-deoxy-L-Talose. nih.gov This activity is crucial for providing the activated sugar donor used by glycosyltransferases to incorporate this compound into larger structures like glycopeptidolipids. nih.gov Research on the enzyme from Burkholderia thailandensis (designated WbiB(Bth)) was the first to demonstrate this specific epimerase activity that interconverts dTDP-L-rhamnose and dTDP-6-deoxy-L-talose. nih.gov The reaction is reversible, though the equilibrium often favors one isomer. wikipedia.orgexpasy.org

Specificity: Enzyme specificity refers to the ability of an enzyme to selectively bind to a particular molecule, or substrate, at its active site. taylorandfrancis.comyoutube.com This specificity is dictated by the unique chemical environment of the active site, which is formed by the arrangement and properties of its amino acid residues. libretexts.org Tle exhibits high specificity for its nucleotide-sugar substrates. For instance, the creation of a deletion mutant for the tle gene in M. abscessus resulted in a glycopeptidolipid profile completely lacking 6-deoxy-talose, indicating that Tle is the primary enzyme responsible for producing this specific sugar via the epimerization pathway in this organism. nih.gov This high degree of specificity ensures that the correct sugar is synthesized for its designated biological role.

Other Associated Oxidoreductases and Carbohydrate Epimerases

The key enzymes in the precursor pathway are:

RmlA (Glucose-1-phosphate thymidylyltransferase): Catalyzes the formation of dTDP-D-glucose from glucose-1-phosphate. nih.gov

RmlB (dTDP-D-glucose 4,6-dehydratase): Converts dTDP-D-glucose into dTDP-4-keto-6-deoxy-D-glucose. nih.gov

RmlC (dTDP-4-dehydrorhamnose 3,5-epimerase): Performs a double epimerization to yield dTDP-6-deoxy-L-lyxo-4-hexulose (also known as dTDP-4-dehydro-6-deoxy-L-mannose). nih.govwikipedia.orgsemanticscholar.org

At this point, the pathway can diverge. An oxidoreductase, RmlD (dTDP-4-dehydrorhamnose reductase) , reduces the intermediate to form dTDP-L-rhamnose. nih.govsemanticscholar.org

Alternatively, a different oxidoreductase, Tll (dTDP-6-deoxy-L-lyxo-4-hexulose reductase) , can directly reduce the same intermediate, dTDP-6-deoxy-L-lyxo-4-hexulose, to form dTDP-6-deoxy-L-talose. researchgate.net This reductase is essential for the production of the serotype c-specific extracellular polysaccharide in Actinobacillus actinomycetemcomitans. nih.gov Therefore, this compound can be synthesized via two distinct terminal steps: the direct reduction of the 4-keto intermediate by Tll or the epimerization of dTDP-L-rhamnose by Tle.

Table 1: Key Enzymes in the Biosynthesis of dTDP-6-deoxy-L-talose

Enzyme Systematic Name Gene Function in Pathway Reference
RmlA Glucose-1-phosphate thymidylyltransferase rmlA Creates dTDP-D-glucose nih.gov
RmlB dTDP-D-glucose 4,6-dehydratase rmlB Dehydrates dTDP-D-glucose nih.gov
RmlC dTDP-4-dehydro-6-deoxy-D-glucose 3,5-epimerase rmlC Epimerizes the intermediate nih.govwikipedia.org
Tll dTDP-6-deoxy-L-lyxo-4-hexulose reductase tll Reduces intermediate to dTDP-6-deoxy-L-talose researchgate.net
Tle dTDP-6-deoxy-beta-L-talose 4-epimerase tle / wbiB Interconverts dTDP-L-rhamnose and dTDP-6-deoxy-L-talose nih.govnih.govwikipedia.org

Genetic Determinants of this compound Biosynthesis (e.g., tle gene)

The production of this compound is controlled by specific genes often found organized in clusters within bacterial genomes. These clusters contain the necessary genes for synthesizing the activated sugar and incorporating it into polysaccharides.

A well-characterized example is the gene cluster in Actinobacillus actinomycetemcomitans serotype c, which is responsible for synthesizing its serotype-specific antigen composed of this compound. nih.gov In this bacterium, a specific 3.8 kb region containing three genes was identified as essential for production; this region includes the gene for a dTDP-4-keto-l-rhamnose reductase (Tll). nih.gov The gene set rmlBAC along with tll has been identified as responsible for the synthesis of dTDP-L-6dTal. researchgate.net

The gene encoding the epimerase, tle, is another key genetic determinant. In Mycobacterium abscessus, the gene MAB_4111c was identified as the tle gene. nih.gov Deletion of this single gene was sufficient to abolish this compound production, highlighting its critical role. nih.gov Similarly, in Burkholderia thailandensis, the gene wbiB(Bth) (BTH_I1476) was characterized as the dTDP-L-rhamnose 4-epimerase (tle). nih.gov The presence of either the tll reductase gene or the tle epimerase gene within a biosynthetic cluster is a strong indicator that the organism can produce this compound. researchgate.net

Table 2: Key Genetic Determinants for this compound Synthesis

Gene Encoded Enzyme Organism Example Function Reference
tle (MAB_4111c) Talose epimerase Mycobacterium abscessus Converts dTDP-L-rhamnose to dTDP-6-deoxy-L-talose nih.gov
wbiB(Bth) dTDP-L-rhamnose 4-epimerase Burkholderia thailandensis Interconverts dTDP-L-rhamnose and dTDP-6-deoxy-L-talose nih.gov
tll dTDP-6-deoxy-L-lyxo-4-hexulose reductase Actinobacillus actinomycetemcomitans Synthesizes dTDP-6-deoxy-L-talose from a 4-keto intermediate researchgate.netnih.gov
rml cluster (rmlA,B,C) Rml enzymes Various bacteria Synthesizes the dTDP-4-keto-6-deoxyhexose precursor nih.gov

Metabolic Engineering for Enhanced Biosynthesis in Microorganisms (e.g., Escherichia coli)

The bacterium Escherichia coli is a widely used host for metabolic engineering due to its well-understood genetics and rapid growth. nih.govnih.gov It has been successfully engineered to produce this compound and its associated polysaccharides, which are not native to the organism.

One successful strategy involves transforming E. coli with plasmids containing the entire gene cluster required for the biosynthesis of a this compound-containing polysaccharide. For example, when the gene cluster from A. actinomycetemcomitans serotype c was introduced into E. coli, the host cells were able to produce the polysaccharide antigen containing this compound. nih.gov

A more targeted in vitro production method has also been developed using whole-cell biocatalysis. In this system, two different recombinant E. coli strains are used in a coupled reaction. nih.gov One strain is engineered to perform the initial steps of the pathway, while the second strain completes the synthesis. This method successfully produced 6-deoxy-L-talan (a polymer of this compound) from simple starting materials like alpha-D-glucose-1-phosphate and dTTP. nih.gov This demonstrates that the entire complex biosynthetic pathway can be functionally reconstituted in an engineered system. nih.gov These approaches showcase the potential of metabolic engineering to produce rare sugars like this compound for research and potential biotechnological applications.

Chemical and Chemoenzymatic Synthesis Methodologies

Total Chemical Synthesis Approaches

Total chemical synthesis offers a versatile route to 6-Deoxy-L-talose and its derivatives, allowing for precise structural modifications. These strategies often begin from more common, readily available sugars and involve a series of protection, deprotection, and stereochemical inversion steps.

A common and cost-effective starting material for the synthesis of this compound is L-rhamnose, an inexpensive and commercially available 6-deoxyhexose. acs.orgnih.gov Since this compound is a C-4 epimer of L-rhamnose, the core of the synthetic strategy involves the stereochemical inversion of the hydroxyl group at the C-4 position. acs.org

This transformation is typically achieved through a sequence of chemical reactions:

Regioselective Protection: The hydroxyl groups at C-2 and C-3 of an L-rhamnoside derivative (like methyl α-L-rhamnopyranoside) are protected. For instance, a 2,3-O-isopropylidene group can be introduced. acs.org

Activation of C-4 Hydroxyl: The remaining free hydroxyl group at C-4 is activated by converting it into a good leaving group, such as a triflate (trifluoromethanesulfonate). nih.govgoogle.com

Nucleophilic Substitution: The activated C-4 position is then subjected to a nucleophilic substitution reaction (SN2) with a nucleophile, such as nitrite (B80452) anion, which proceeds with an inversion of stereochemistry. nih.govgoogle.com This key step converts the L-rhamno configuration at C-4 to the L-talo configuration.

Deprotection: Finally, removal of the protecting groups yields the this compound derivative. acs.org

Efficient and rapid methods have been developed that utilize regio- and stereoselective nucleophilic displacements of triflates to transform L-rhamnose into various rare 6-deoxy-L-hexoses, including this compound, in the form of stable thioglycoside building blocks. nih.gov

Table 1: Example Chemical Synthesis Strategy from L-Rhamnose

StepDescriptionKey ReagentsReference
1Conversion of thioglycoside of L-rhamnose to a 2,3-isopropylidene derivative.De-acetylation followed by 2,2-dimethoxypropane (B42991) and camphor (B46023) sulfonic acid. acs.org
2Oxidation of the C-4 hydroxyl group to a ketone.Dess-Martin periodinane (DMP). acs.org
3Stereoselective reduction of the C-4 ketone to an axial hydroxyl group, yielding the L-talo configuration.L-Selectride. acs.org
4Protection of the newly formed C-4 hydroxyl group.Benzoyl chloride. acs.org

The incorporation of this compound into larger oligosaccharide chains requires stereoselective glycosylation methods to control the anomeric configuration (α or β) of the newly formed glycosidic bond. The absence of a participating group at the C-2 position of 6-deoxysugars makes achieving high stereoselectivity challenging. wayne.edunih.gov

To address this, specific strategies are employed. For instance, in the synthesis of disaccharides containing 6-Deoxy-α-L-talose, a 6-deoxy-α-L-talopyranoside acceptor was glycosylated with thiogalactoside donors using N-iodosuccinimide (NIS) and trifluoromethanesulfonic acid (TfOH) as promoters, which resulted in good yields of the desired α-linked disaccharide. nih.gov Another approach is the "armed-disarmed" glycosylation method, which was used to synthesize a thiotolylglycoside disaccharide donor containing this compound for the first time. acs.orgnih.gov This method relies on the differential reactivity of two thioglycosides, where an "armed" donor (with electron-donating protecting groups) reacts preferentially over a "disarmed" acceptor (with electron-withdrawing protecting groups).

The choice of solvent can also significantly impact the stereochemical outcome of glycosylation reactions. researchgate.net

For use in oligosaccharide synthesis, this compound must be chemically modified into either a glycosyl donor or a glycosyl acceptor.

Glycosyl Acceptor: An acceptor molecule requires a free hydroxyl group at the position where the new sugar will be attached. A 6-deoxy-α-L-talopyranoside acceptor has been successfully prepared in seven steps from methyl α-L-rhamnopyranoside. nih.govresearchgate.net This involved the strategic protection of other hydroxyl groups while leaving the target hydroxyl group free for the subsequent glycosylation reaction.

Glycosyl Donor: A donor molecule must have an activated anomeric carbon that can be displaced by the nucleophilic hydroxyl group of an acceptor. This is often achieved by introducing a good leaving group at the anomeric position. Common donor types include thioglycosides (e.g., thiotolylglycosides) or trichloroacetimidates. acs.orgnih.gov The synthesis of a thiotolylglycoside disaccharide donor containing this compound has been reported as part of a convergent strategy for building larger polysaccharides. acs.orgnih.gov

Enzymatic Synthesis from Precursor Sugars

Enzymatic methods provide an alternative to complex chemical synthesis, often offering high specificity and milder reaction conditions. Specific enzymes can be used to convert more abundant precursor sugars into the rare this compound.

This compound can be biosynthesized directly from L-fucose through a one-pot coupling reaction using two different isomerases. nih.gov L-fucose (6-deoxy-L-galactose) is an epimer of this compound at both the C-2 and C-4 positions. The enzymatic process involves:

Isomerization: D-arabinose isomerase first converts the aldose L-fucose into its corresponding ketose, L-fuculose. nih.gov

Epimerization: L-rhamnose isomerase then acts on L-fuculose, converting it into this compound. nih.gov

When using immobilized D-arabinose isomerase and L-rhamnose isomerase in a one-pot reaction, an equilibrium mixture of L-fucose, L-fuculose, and this compound was achieved with a final production yield of 7.1% for this compound based on the initial amount of L-fucose. nih.gov

Table 2: Enzymatic Synthesis of this compound from L-Fucose

Starting MaterialEnzymes UsedIntermediatesFinal Products at EquilibriumEquilibrium RatioReference
L-FucoseImmobilized D-arabinose isomerase & Immobilized L-rhamnose isomeraseL-FuculoseL-Fucose, L-Fuculose, this compound80 : 9 : 11 nih.gov

In biological systems, this compound is often synthesized from L-rhamnose in its activated nucleotide sugar form. The biosynthetic pathway for thymidine (B127349) diphosphate (B83284) (dTDP)-6-deoxy-L-talose can involve the direct epimerization of dTDP-L-rhamnose. researchgate.net This conversion is catalyzed by an enzyme known as a talose epimerase (Tle). researchgate.net Such enzymes have been identified in the gene clusters of bacteria that produce capsular polysaccharides containing both L-rhamnose and this compound. researchgate.net The epimerase acts on the nucleotide-activated sugar, converting dTDP-L-rhamnose into dTDP-6-deoxy-L-talose, which can then be used by glycosyltransferases to incorporate the rare sugar into growing polysaccharide chains. researchgate.net

Chemoenzymatic Production of this compound and its Activated Forms

The chemoenzymatic synthesis of this compound and its activated nucleotide-sugar forms leverages the high selectivity of enzymes to overcome challenges in stereochemical control inherent in purely chemical methods. These activated sugars are crucial donors for glycosyltransferases in the biosynthesis of complex glycoconjugates.

The primary activated forms are thymidine diphosphate (dTDP)-6-deoxy-L-talose and guanosine (B1672433) diphosphate (GDP)-6-deoxy-D-talose. The biosynthetic pathways for these molecules have been characterized, and their enzymes are harnessed for in vitro production.

dTDP-6-deoxy-L-talose: A common strategy for producing dTDP-6-deoxy-L-talose involves a multi-enzyme cascade starting from dTDP-D-glucose. This process typically uses four enzymes. researchgate.net The biosynthesis begins with the conversion of dTDP-D-glucose to the intermediate dTDP-4-keto-6-deoxy-D-glucose, catalyzed by dTDP-D-glucose 4,6-dehydratase (RmlB). researchgate.net This is followed by C3,C5 epimerization by dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase (RmlC) to yield dTDP-4-keto-L-rhamnose. The final step is a stereospecific reduction at the C4 position. Different reductases can be employed at this stage; while RmlD produces dTDP-L-rhamnose, a specific reductase known as Tll has been identified to convert the dTDP-4-keto-L-rhamnose intermediate into dTDP-6-deoxy-L-talose. researchgate.net This enzymatic pathway is found in bacteria such as Actinobacillus actinomycetemcomitans, which incorporates this compound into its serotype c-specific polysaccharide. researchgate.net

GDP-6-deoxy-D-talose: The biosynthesis of the D-enantiomer, GDP-6-deoxy-D-talose, has also been elucidated, primarily in Actinobacillus actinomycetemcomitans serotype a. oup.comnih.gov This pathway starts with GDP-α-D-mannose. Two key enzymes are involved:

GDP-mannose-4,6-dehydratase (GMD) : This enzyme converts GDP-D-mannose into the intermediate GDP-4-keto-6-deoxy-D-mannose. oup.comgvsu.edu

GDP-6-deoxy-D-talose synthetase (GTS) : This reductase then specifically reduces the keto intermediate to form GDP-6-deoxy-D-talose. oup.comnih.gov

The cloning and functional expression of the genes encoding these enzymes in hosts like Escherichia coli have enabled the recombinant production of these synthetases, providing a defined enzymatic route to GDP-6-deoxy-D-talose. oup.comnih.gov

Enzyme Cascade for Activated 6-Deoxy-taloseStarting SubstrateKey Intermediate(s)Final ProductSource Organism (Example)
dTDP-6-deoxy-L-talose Synthesis
RmlB (dTDP-Glc 4,6-dehydratase)dTDP-D-glucosedTDP-4-keto-6-deoxy-D-glucoseActinobacillus actinomycetemcomitans
RmlC (dTDP-4-keto-6-deoxy-Glc 3,5-epimerase)dTDP-4-keto-L-rhamnose
Tll (C4 reductase)dTDP-6-deoxy-L-talose
GDP-6-deoxy-D-talose Synthesis
GMD (GDP-mannose-4,6-dehydratase)GDP-α-D-mannoseGDP-4-keto-6-deoxy-D-mannoseActinobacillus actinomycetemcomitans
GTS (GDP-6-deoxy-D-talose synthetase)GDP-6-deoxy-D-talose

Other enzymatic approaches have focused on the isomerization and epimerization of more common sugars. For instance, L-rhamnose can be converted into other 6-deoxyhexoses like 6-deoxy-L-altrose and 6-deoxy-L-allose using immobilized enzymes. nih.gov A two-step enzymatic process using L-rhamnose isomerase and D-tagatose 3-epimerase can produce 6-deoxy-L-psicose from L-rhamnose. nih.gov While not directly yielding this compound, these methods demonstrate the feasibility of enzymatic conversions among the 6-deoxy-sugar family.

Synthesis of Glycoconjugates Containing this compound

The synthesis of complex glycoconjugates containing the rare this compound moiety is a significant challenge due to the requirement for precise stereochemical control, particularly for the creation of α-glycosidic linkages. Methodologies often involve multi-step chemical syntheses using strategically protected building blocks.

Several total syntheses of complex oligosaccharides containing this compound have been achieved, often as repeating units of bacterial capsular polysaccharides (CPS) or O-antigens. These syntheses are critical for developing potential vaccines or diagnostic tools.

A notable achievement is the first total synthesis of the pentasaccharide repeating unit of Acinetobacter baumannii K11 capsular polysaccharide. nih.govacs.org This synthesis was accomplished using a convergent [3+2] block glycosylation strategy. acs.org A key feature of this work was the novel synthesis of a thiotolylglycoside disaccharide donor that contained the this compound unit. nih.govacs.org

Similarly, the tetrasaccharide repeating unit of the O-specific polysaccharide from Enterobacter cloacae G3422 was synthesized via a convergent [2+2] block strategy, yielding a conjugation-ready 2-aminoethyl glycoside. rsc.org Other successful syntheses include a tetrasaccharide related to the glycopeptidolipids (GPLs) of Mycobacterium intracellare serotype 7 and the dimer of the disaccharide repeating unit of the O-polysaccharide from Aggregatibacter actinomycetemcomitans serotype c. nih.govnih.gov

Synthesized OligosaccharideStructureOrganism of OriginSynthetic Strategy
Pentasaccharide Repeating Unit→3)-α-d-Glcp-(1→3)-α-d-GlcNAcp-(1→3)-[α-l-6dTalp-(1→2)]-β-d-GlcNAcp-(1→4)-α-l-Rhap-(1→Acinetobacter baumannii K11Convergent [3+2] block glycosylation
Tetrasaccharide Repeating Unit→3)-α-l-FucpNAc-(1→2)-β-d-GlcpA-(1→3)-α-l-6dTalp-(1→2)-α-l-Rhap-(1→Enterobacter cloacae G3422Convergent [2+2] block glycosylation
Tetrasaccharide of GPLα-l-Rhap-(1→3)-α-l-Rhap-(1→3)-α-l-Rhap-(1→2)-6-deoxy-α-l-TalpMycobacterium intracellare serotype 7Sequential glycosylation
Tetrasaccharide of OPS6-deoxy-α-l-Talp-(1→3)-6-deoxy-α-l-Talp-(1→2)-6-deoxy-α-l-Talp-(1→3)-6-deoxy-α-l-TalpAggregatibacter actinomycetemcomitans serotype cSequential glycosylation

The incorporation of this compound into glycosides and glycopeptides is of interest for exploring their biological activities. Oleanolic acid, a triterpenoid, has been a target for glycosylation to create novel saponin (B1150181) analogues with potential antifungal or other therapeutic properties.

A direct synthesis of an oleanolic acid glycoside containing 6-deoxy-α-L-talose has been reported. nih.gov In this chemical synthesis, a glycosyl trichloroacetimidate (B1259523) donor was used to couple the protected 6-deoxy-α-L-talose moiety to the C-3 hydroxyl group of an oleanolic acid acceptor. nih.gov This approach is part of a broader strategy to create a library of oleanolic acid glycoconjugates with various sugar units to investigate structure-activity relationships. nih.govnih.gov

The synthesis of the sugar portion of glycopeptidolipids (GPLs), such as the tetrasaccharide from Mycobacterium intracellare mentioned previously, represents a critical step toward the total synthesis of these complex molecules. nih.gov The synthesis involved creating a 4-methoxyphenyl (B3050149) glycoside of the tetrasaccharide, which serves as a precursor for conjugation to the peptide-lipid core. nih.gov

Compound NameAglyconeSugar MoietyLinkage
Oleanolic acid 3-O-β-D-xylo-(1→4)-6-deoxy-α-L-talosideOleanolic acidβ-D-xylose-(1→4)-6-deoxy-α-L-taloseC-3-OH
Oleanolic acid 3-O-6-deoxy-α-L-talosideOleanolic acid6-deoxy-α-L-taloseC-3-OH
GPL-related tetrasaccharide glycoside4-methoxyphenolα-l-Rhap-(1→3)-α-l-Rhap-(1→3)-α-l-Rhap-(1→2)-6-deoxy-α-l-TalpAnomeric

Structural Elucidation and Conformational Analysis Within Complex Carbohydrates

Spectroscopic Analysis of 6-Deoxy-L-talose-Containing Structuresnih.govnih.govsu.seresearchgate.netsmolecule.comwikipedia.org

Spectroscopic methods provide detailed insights into the molecular framework and three-dimensional shape of polysaccharides without altering their fundamental structure.

The complexity of polysaccharide structures, however, often leads to significant signal overlap in 1D spectra. mdpi.com Two-dimensional (2D) NMR experiments are indispensable for resolving these overlaps and establishing connectivity between atoms. wikipedia.orgcreative-biostructure.com Techniques such as Correlation Spectroscopy (COSY) are used to identify proton-proton (¹H-¹H) spin-spin couplings within a sugar residue, helping to trace the complete spin system from the anomeric proton. creative-biostructure.comnih.gov Heteronuclear Single Quantum Coherence (HSQC) correlates the chemical shifts of protons with their directly attached carbon atoms, providing unambiguous assignment of ¹H and ¹³C signals for each residue. wikipedia.orgemerypharma.comnih.gov Further structural details, such as the sequence of monosaccharides and the positions of glycosidic linkages, are determined using through-space (Nuclear Overhauser Effect Spectroscopy, NOESY) and through-bond (Heteronuclear Multiple Bond Correlation, HMBC) experiments. nih.govuu.nl

In the analysis of O-specific polysaccharides from Escherichia coli containing this compound, 1D and 2D NMR techniques were crucial for elucidating the complete structures. nih.gov Similarly, the structure of a 6-deoxytalose-containing polysaccharide from the cell wall of Bifidobacterium adolescentis was determined using these methods. nih.gov The chemical shifts observed in ¹H and ¹³C NMR spectra are highly sensitive to the local electronic environment, providing information on the anomeric configuration (α or β) and the linkage position.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for a 6-Deoxy-L-talopyranose Residue

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
C-1 ~5.0 - 5.3 ~95 - 105
C-2 ~3.5 - 4.0 ~70 - 75
C-3 ~3.6 - 4.1 ~70 - 76
C-4 ~3.4 - 3.8 ~72 - 78
C-5 ~3.8 - 4.2 ~68 - 72
C-6 (CH₃) ~1.2 - 1.4 ~17 - 20

Note: Chemical shifts are approximate and can vary depending on the specific polysaccharide structure, solvent, and experimental conditions. nih.govresearchgate.net

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of oligosaccharides and polysaccharides, as well as for sequencing the sugar residues. biosynth.com Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is particularly well-suited for the analysis of large, non-volatile molecules like carbohydrates. nih.govresearchgate.netmdpi.com In MALDI-TOF MS, the sample is co-crystallized with a matrix that absorbs laser energy, leading to soft ionization and minimizing fragmentation of the analyte. researchgate.net This allows for the accurate determination of the molecular mass of the intact oligosaccharide or polysaccharide. mdpi.com

Tandem mass spectrometry (MS/MS) provides further structural information by inducing fragmentation of a selected parent ion. The resulting fragment ions, such as B, Y, C, and Z ions from glycosidic bond cleavages and cross-ring A and X ions, reveal the sequence of monosaccharides and the positions of linkages. nih.gov The analysis of oligosaccharides by MALDI-TOF/TOF can provide extensive information on the linkages between monosaccharide residues. nih.gov Gas chromatography coupled with mass spectrometry (GC-MS) is also frequently used, especially in conjunction with methylation analysis, to identify partially methylated alditol acetates. biosynth.comnih.gov

Conformational Preferences within Glycoconjugates (e.g., ¹C₄ conformation)

When integrated into a polysaccharide or other glycoconjugates, the pyranose ring of this compound is not planar but adopts a puckered, low-energy chair conformation. For L-sugars, the two principal chair conformations are designated as ¹C₄ (read as "one-C-four") and ⁴C₁ ("four-C-one"). In the ¹C₄ conformation, carbon-1 is above the plane defined by carbons 2, 3, 5, and the ring oxygen, while carbon-4 is below it. This is the energetically favored conformation for L-talopyranose and its derivatives in most glycoconjugates.

The determination of this conformational preference is primarily achieved through one- and two-dimensional NMR spectroscopy. nih.gov Key parameters derived from NMR spectra, such as proton-proton (¹H-¹H) coupling constants (J-values) and Nuclear Overhauser Effects (NOEs), provide definitive evidence for the specific chair conformation and the orientation (axial or equatorial) of the substituents on the pyranose ring. unimo.it Small values for the coupling constant between the anomeric proton (H-1) and H-2, alongside specific NOE correlations, are characteristic of the ¹C₄ conformation of L-talose residues.

Below are tables detailing the types of data used for conformational analysis and examples of glycoconjugates containing this rare sugar.

Table 1: Illustrative NMR Data for Conformational Analysis of 6-Deoxy-sugars

This table provides an example of the kind of data obtained from NMR spectroscopy to identify different forms of a 6-deoxy sugar in solution. The chemical shifts (δ) and coupling constants (J) are key to assigning the structure and conformation.

FormAnomeric Proton (H-1) Chemical Shift (ppm)Anomeric Carbon (C-1) Chemical Shift (ppm)Key Coupling Constants (Hz)
α-pyranose~4.93~94.5J₁,₂ (axial-equatorial) ~ 1-3 Hz
β-pyranose~5.10~95.9J₁,₂ (equatorial-equatorial) ~ 1-2 Hz
α-furanose~5.26~97.8J₁,₂ ~ 4-5 Hz
β-furanose~5.30~103.8J₁,₂ ~ 0-1 Hz
Note: Data is illustrative and based on general values for 6-deoxyhexoses. Precise values vary depending on the specific molecule and experimental conditions.

Table 2: Examples of Glycoconjugates Containing this compound or its Derivatives

This interactive table lists various bacterial species and the specific glycoconjugates in which this compound or a closely related derivative has been identified.

Bacterial SpeciesGlycoconjugateFinding
Escherichia coliO45 and O66 O-Antigen PolysaccharidesStructural and conformational analysis performed using 1D and 2D NMR. nih.gov
Streptococcus bovisCell Wall Antigenic TriheteroglycanIdentified as a key component alongside L-rhamnose and D-galactose. smolecule.com
Mycobacterium aviumSurface GlycopeptidolipidsA constituent of the complex surface lipids. pressbooks.pub
Plesiomonas shigelloidesO-Antigen of Lipopolysaccharide (LPS)Occupies terminal positions in some repeating units of the O-antigen. smolecule.com
Rhizobium leguminosarumO-Antigenic PolysaccharideContains the derivative 6-deoxy-3-O-methyl-D-talose. nih.gov
Acinetobacter baumanniiCapsular Polysaccharides (K106 and K112)Forms part of the conserved backbone of specific capsular serotypes. smolecule.com

Pharmacological and Immunological Implications of 6 Deoxy L Talose and Its Derivatives

Role in Immune Evasion and Host Interaction

6-Deoxy-L-talose is a rare sugar that plays a significant role in the interactions between bacteria and their hosts. biosynth.com It is found as a component of surface polysaccharides, such as lipopolysaccharides (LPS) and capsular polysaccharides (CPS), in the cell walls of several bacterial species. oup.comcaymanchem.comscbt.com These molecules are located on the outer membrane of Gram-negative bacteria, representing the primary interface between the pathogen and its environment, including the host's immune system. oup.com The presence of this compound within these structures is critical to bacterial physiology and how the host organism recognizes and responds to infection. smolecule.com

In pathogenic bacteria, these surface glycans containing unusual sugars like this compound can be crucial for survival and virulence. oup.comresearchgate.net The structural uniqueness of these bacterial glycans, which are virtually absent in human cells, allows the host's immune system to differentiate between self and non-self, triggering an immune response. researchgate.net For instance, LPS containing this compound can activate the host immune system, contributing to the pathogenesis of certain bacterial infections. smolecule.com This interaction is a key aspect of host-pathogen dynamics. researchgate.net

Furthermore, the specific composition of these surface polysaccharides, including the presence and modification of sugars like this compound, can be a strategy for immune evasion. nih.govnih.gov Pathogens can alter their surface glycans to avoid recognition by host immune receptors. The glycocalyx, a dense layer of carbohydrates on the bacterial cell surface, is recognized by the immune system, and variations in its composition can help invaders evade destruction. researchgate.net For example, in Mycobacterium avium, specific patterns of acetylation and methylation on surface glycopeptidolipids, which can contain deoxy sugars, are required for signaling through Toll-like receptor 2 (TLR2), a key component of the innate immune response. caymanchem.comresearchgate.net The synthesis of these complex polysaccharides has become a focus of research for developing glycoconjugate vaccines, which use these unique bacterial sugars to elicit a protective immune response. researchgate.netrsc.org

Modulators of Biological Processes (e.g., Cell Wall Synthesis, Enzyme Activity)

This compound is a fundamental building block in the biosynthesis of the bacterial cell wall, a structure essential for bacterial survival, integrity, and pathogenicity. smolecule.commdpi.com It is found in the cell walls of various bacteria, including both Gram-positive species like Streptococcus bovis and Bifidobacterium adolescentis, and Gram-negative species such as Escherichia coli and Pseudomonas maltophilia. caymanchem.comnih.gov The incorporation of this compound into cell wall glycans contributes directly to their structural integrity and functionality. smolecule.com

The biosynthesis of this compound occurs via a multi-step enzymatic pathway. nih.gov The process starts from glucose-1-phosphate and dTTP (thymidine triphosphate) to form the activated sugar nucleotide, dTDP-6-deoxy-L-talose. oup.com This pathway involves several enzymes, with the first three being identical to those in the biosynthesis of dTDP-L-rhamnose. oup.com The final, critical step is catalyzed by dTDP-4-keto-6-deoxy-L-mannose reductase (Tll), an enzyme that reduces the intermediate dTDP-4-keto-6-deoxy-L-mannose to dTDP-6-deoxy-L-talose with specific stereoselectivity. oup.com

This activated form, dTDP-6-deoxy-L-talose, serves as the donor substrate for glycosyltransferases, which are enzymes that transfer the sugar to growing polysaccharide chains. nih.gov The activity of these enzymes is a crucial control point in the synthesis of complex carbohydrates. nih.gov Another key enzyme in the metabolism of this sugar is dTDP-6-deoxy-L-talose 4-dehydrogenase, which catalyzes the conversion of dTDP-6-deoxy-L-talose into dTDP-4-dehydro-6-deoxy-L-mannose. smolecule.com This reaction is a vital part of nucleotide sugar metabolism. smolecule.com Because the enzymes involved in these biosynthetic pathways are highly conserved and essential for the bacteria, they are considered attractive targets for the development of new antibacterial agents. mdpi.com

Interactive Data Table: Research Findings on this compound

OrganismLocation/MoleculeBiological Role / ImplicationReference
Actinobacillus actinomycetemcomitansSerotype c-specific polysaccharide antigenConstituent of cell wall components; involved in host-pathogen interactions. researchgate.net
Bifidobacterium adolescentisCell wall polysaccharide-glycopeptide complexesStructural component of the cell wall. nih.gov
Escherichia coli (O45, O66 strains)O-specific polysaccharide of Lipopolysaccharide (LPS)Antigenic component of the outer membrane, involved in immune response. caymanchem.com
Mycobacterium aviumSurface glycopeptidolipidsComponent of surface lipids that signal through Toll-like receptor 2. caymanchem.com
Pseudomonas maltophiliaLipopolysaccharide (LPS) side-chainStructural component of the outer membrane. caymanchem.com
Streptococcus bovisCell wall antigenic triheteroglycanAntigenic component of the cell wall. caymanchem.com

Derivatives with Potential Antimicrobial, Antifungal, or Antiviral Properties

The unique presence of this compound in bacterial structures has prompted research into its derivatives as potential therapeutic agents. smolecule.com The development of molecules that can interfere with the biosynthesis or incorporation of this sugar is a promising strategy for creating targeted antibiotics. smolecule.commdpi.com

Research has focused on synthesizing derivatives of this compound to explore their biological activities. For example, the synthesis of oligosaccharides containing this compound, such as the repeating units of O-polysaccharides from Enterobacter cloacae and Acinetobacter baumannii, provides tools for developing glycoconjugate vaccines. researchgate.netrsc.org These synthetic antigens can be used to generate specific antibodies for detecting bacterial infections or for active immunization. biosynth.comresearchgate.net

In the realm of antiviral research, derivatives of related deoxy sugars have shown promise. While direct antiviral data on this compound derivatives is limited in the provided context, the broader class of deoxy sugar derivatives is being investigated. For instance, a study on 6′-amino-6′-deoxy-glucoglycerolipids, which are derivatives of a deoxy sugar, demonstrated anti-influenza A virus (IAV) activity. mdpi.com Specifically, compound 1d from this study, which contains a C14 fatty acyl chain, showed notable virus inhibition in vitro and improved survival in IAV-infected mice. mdpi.com Polysaccharides and their derivatives, in general, are considered attractive candidates for new antiviral drugs due to their low toxicity and diverse mechanisms of action, which can include inhibiting viral entry or replication enzymes. mdpi.com The chemical modification of natural polysaccharides, such as through sulfation or enzymatic alteration, is a key strategy for enhancing their antiviral properties. mdpi.com Although not specifically mentioning this compound, this highlights a potential avenue for future research into its modified derivatives as antimicrobial, antifungal, or antiviral agents.

Research Applications and Future Directions

Development of Carbohydrate-Based Vaccines and Diagnostics

The development of effective vaccines and diagnostic tools against pathogenic bacteria is a critical area of research. Carbohydrate-based vaccines, particularly those targeting unique bacterial surface glycans, represent a promising strategy. acs.orgnih.gov Many bacterial pathogens are coated in a dense layer of carbohydrates, or glycans, which play crucial roles in pathogenesis and are recognized by the host immune system. acs.orgnih.gov These surface polysaccharides are often essential for bacterial survival and virulence, making them excellent targets for vaccine development. nih.gov

6-Deoxy-L-talose is a component of the O-specific polysaccharide of lipopolysaccharides (LPS) and capsular polysaccharides (CPS) in several bacterial species, including strains of Escherichia coli and Franconibacter helveticus. caymanchem.comnih.gov The presence of this rare sugar in bacterial glycans, which are absent in mammals, makes it a specific target for the immune system. acs.org The goal of carbohydrate-based vaccines is to elicit a robust, specific, and long-lasting immune response involving both B-cells and T-cells. acs.org However, carbohydrates alone are often poorly immunogenic. nih.gov To overcome this, they are typically conjugated to a carrier protein to enhance their immunogenicity. nih.gov Synthetic oligosaccharides corresponding to fragments of bacterial polysaccharides containing this compound could be used to develop semi-synthetic or fully synthetic conjugate vaccines. nih.gov These synthetic approaches offer the advantage of producing well-defined, homogenous structures, which can overcome the challenges associated with the heterogeneity of naturally derived polysaccharides. nih.gov

In the realm of diagnostics, the unique structure of this compound can be exploited to develop highly specific detection methods for bacterial infections. Monoclonal antibodies that specifically recognize epitopes containing this compound could be valuable diagnostic reagents. biosynth.com

Glycosyltransferase Substrate Specificity Studies

Glycosyltransferases (GTs) are enzymes responsible for the synthesis of complex glycan structures by transferring a sugar moiety from a nucleotide-sugar donor to an acceptor molecule. nih.gov The substrate specificity of these enzymes is a key determinant of the final glycan structure. nih.gov Studying the substrate specificity of glycosyltransferases that utilize this compound is crucial for understanding the biosynthesis of the bacterial glycans that contain this sugar.

Research in this area involves investigating how glycosyltransferases recognize and process nucleotide-activated forms of this compound, such as dTDP-6-deoxy-L-talose. researchgate.net By comparing the efficiency of these enzymes with various natural and synthetic sugar nucleotide donors, researchers can elucidate the structural features of the sugar and the nucleotide that are critical for binding and catalysis. acs.orgnih.gov For instance, studies have shown that some bacterial rhamnosyltransferases exhibit a preference for pyrimidine (B1678525) nucleotide-linked 6-deoxysugars. acs.org

Understanding the substrate specificity of these enzymes is not only fundamental to glycobiology but also has practical applications. It can enable the chemoenzymatic synthesis of novel glycans with tailored structures and properties. Furthermore, engineered glycosyltransferases with altered substrate specificities could be valuable tools for producing a wide range of complex carbohydrates.

Table 1: Examples of Glycosyltransferases and their Substrates
EnzymeOrganismDonor SubstrateAcceptor Substrate
Rhamnosyltransferases (RTs)Various bacteriadTDP-L-rhamnoseGlycolipid analogs
Polypeptide α-N-acetylgalactosaminyltransferases (ppGalNAcTs)Homo sapiensUDP-GalNAcPeptides containing serine or threonine
β4GalT1Bos taurusUDP-galactoseN-acetylglucosamine

Exploration of Glycan Structure-Function Relationships

Glycans play a wide array of biological roles, from structural support to mediating cell-cell recognition and signaling events. nih.gov The specific structure of a glycan, including its monosaccharide composition, linkage patterns, and non-glycan substituents, dictates its function. nih.gov The incorporation of rare sugars like this compound into a glycan chain can significantly influence its three-dimensional structure and its interactions with other molecules, such as proteins. nih.gov

The low affinity of individual glycan-protein interactions often necessitates multivalent binding to achieve biologically relevant adhesion. nih.gov The presence of this compound can alter the conformation of the glycan, thereby modulating its binding affinity and specificity for glycan-binding proteins (GBPs). nih.gov For example, the glycosylation of viral surface proteins can impact their interaction with host cell glycan receptors. nih.gov

Future research will focus on elucidating the precise structural and functional consequences of incorporating this compound into glycans. This will involve the synthesis of defined glycans containing this sugar and the use of various biophysical techniques to study their conformation and interactions with proteins. A deeper understanding of these structure-function relationships will provide insights into the role of this compound-containing glycans in bacterial pathogenesis and may reveal new therapeutic targets.

Potential for Antibacterial Therapeutic Target Identification

The biosynthetic pathways of bacterial cell surface glycans are attractive targets for the development of new antibacterial drugs. nih.govoup.com Since many of the sugars found in these glycans, including this compound, are unique to bacteria, the enzymes involved in their synthesis are promising targets for selective inhibition. acs.org

The biosynthesis of dTDP-6-deoxy-L-talose involves a series of enzymatic steps, and the enzymes catalyzing these reactions are potential drug targets. researchgate.net For example, the enzyme that converts dTDP-L-rhamnose to dTDP-6-deoxy-L-talose, a talose epimerase, is a key enzyme in this pathway. researchgate.net Inhibitors of these enzymes could block the synthesis of essential cell surface polysaccharides, leading to increased susceptibility of the bacteria to the host immune system or to conventional antibiotics.

The identification of such inhibitors requires a detailed understanding of the structure and mechanism of the target enzymes. High-throughput screening of small molecule libraries, coupled with structure-based drug design, could lead to the discovery of potent and specific inhibitors of this compound biosynthesis. These compounds could represent a new class of antibacterial agents with a novel mechanism of action, which is urgently needed to combat the rise of antibiotic-resistant bacteria.

Table 2: Potential Antibacterial Therapeutic Strategies
StrategyTargetMechanism of ActionExample
β-Lactamase InhibitionSerine carbapenemasesRestores activity of carbapenem (B1253116) antibioticsMeropenem-vaborbactam nih.gov
Inhibition of Outer Membrane Protein AssemblyBamAImpairs protein folding and integration into the outer membraneDarobactin A nih.gov
Next-generation AminoglycosidesRibosomeReduced susceptibility to modifying enzymesPlazomicin nih.gov

Advanced Spectroscopic and Analytical Techniques for Research

The detailed structural characterization of complex carbohydrates like those containing this compound relies on a suite of advanced spectroscopic and analytical techniques. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are two of the most powerful tools in this regard. nih.gov

NMR spectroscopy can provide detailed information about the monosaccharide composition, anomeric configurations, glycosidic linkage positions, and the three-dimensional structure of glycans. nih.govresearchgate.netacs.org High-field NMR allows for the analysis of minute quantities of material. nih.gov

Mass spectrometry, particularly when coupled with separation techniques like High-Performance Liquid Chromatography (HPLC), is invaluable for determining the molecular weight and sequence of oligosaccharides. nih.gov Techniques such as electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are commonly used to ionize the glycan molecules for MS analysis. nih.gov

Other analytical methods, such as gas chromatography-mass spectrometry (GC-MS), are also employed for the analysis of monosaccharide composition. biosynth.com The continued development and application of these advanced analytical techniques will be essential for advancing our understanding of the structure and function of this compound-containing glycans.

Table 3: Common Spectroscopic Techniques in Glycan Analysis
TechniqueInformation Obtained
UV-Vis SpectroscopyQuantitative analysis of chromophore-containing molecules setu.ie
Fluorescence SpectroscopyHighly sensitive detection of fluorescently labeled glycans setu.ie
Infrared (IR) SpectroscopyInformation about functional groups present in the molecule setu.ie
Raman SpectroscopyVibrational modes, providing a molecular fingerprint setu.ie
Nuclear Magnetic Resonance (NMR) SpectroscopyDetailed 3D structure, linkage analysis, and composition setu.ie
Mass Spectrometry (MS)Molecular weight, sequence, and branching patterns setu.ie

Q & A

Basic Research Questions

Q. What experimental approaches are used to study the biosynthesis of 6-deoxy-L-talose in bacterial systems?

  • Methodology : Biosynthetic pathways are elucidated via isotopic labeling (e.g., 13C^{13}\text{C}-glucose) in cell-free extracts of Escherichia coli or Bacillus subtilis, followed by NMR analysis to track carbon flux . Enzyme assays (e.g., thymidine diphosphoglucose-4T conversion) validate intermediate steps . Comparative genomics can identify conserved genes (e.g., epimerases, dehydratases) in bacteria producing this compound-containing polysaccharides .
  • Key Insight : The pathway involves sequential oxidation, reduction, and epimerization steps from precursors like L-fucose .

Q. How is the stereochemical configuration of this compound confirmed in structural studies?

  • Methodology : Nuclear Overhauser Effect (NOE) NMR and X-ray crystallography resolve stereochemistry by analyzing spatial interactions between protons and hydroxyl groups . Polarimetry measures optical rotation ([α]D[\alpha]_D) to distinguish L- and D-enantiomers, with this compound exhibiting a specific rotation of +30° to +40° .
  • Data Validation : Cross-referencing with synthetic standards (e.g., enzymatically derived this compound) ensures accuracy .

Q. What role does this compound play in bacterial glycans, and how is this investigated?

  • Methodology : Glycan extraction (e.g., phenol-water method) from bacterial cell walls, followed by hydrolysis and GC-MS analysis to identify monosaccharides . Immunoassays using monoclonal antibodies specific to this compound epitopes reveal its involvement in host-pathogen interactions .
  • Example : In Bifidobacterium longum, this compound contributes to exopolysaccharide (EPS) rigidity, studied via atomic force microscopy (AFM) .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical assignments of enzymatically synthesized this compound?

  • Methodology : Combine synthetic chemistry (e.g., Mitsunobu reaction for epimerization) with enzymatic validation. For instance, IBX oxidation of ethylthio-β-L-fucopyranoside followed by selective reduction yields talo-configuration products, confirmed via 13C^{13}\text{C} NMR . Discrepancies arise from competing pathways (e.g., L-idose vs. L-talose formation), requiring kinetic studies of enzyme specificity .
  • Case Study : Displacement of triflate intermediates may yield unintended stereoisomers, necessitating chiral chromatography for purification .

Q. What strategies optimize the enzymatic synthesis of this compound for scalable production?

  • Methodology : Immobilize enzymes (e.g., L-rhamnose isomerase) on solid supports to enhance stability and reusability . Directed evolution or rational design (e.g., site-saturation mutagenesis) improves catalytic efficiency for non-natural substrates .
  • Data Analysis : Compare reaction yields under varying pH (6.5–8.0) and temperature (30–45°C) conditions. For example, immobilized D-arabinose isomerase achieves >90% conversion at 37°C .

Q. How does O-acetylation of this compound in bacterial polysaccharides influence immune evasion?

  • Methodology : Acetylation patterns are mapped using MALDI-TOF MS and compared across bacterial strains (e.g., Burkholderia pseudomallei vs. Mycobacterium smegmatis) . In vitro assays (e.g., cytokine profiling) assess how acetylation modulates Toll-like receptor (TLR) activation .
  • Key Finding : 2,4-di-O-acetylation in B. longum 35624 EPS reduces dendritic cell activation, suggesting immune tolerance mechanisms .

Methodological Challenges and Solutions

Q. How to address low yields in chemical synthesis of this compound derivatives?

  • Challenge : Competing side reactions (e.g., over-oxidation) reduce purity.
  • Solution : Use protecting groups (e.g., isopropylidene) at C-3 and C-4 during IBX oxidation to stabilize intermediates . Optimize reaction stoichiometry (e.g., 1.2 eq IBX) for selective ketone formation .

Validating the biological relevance of this compound in mutant bacterial strains

  • Approach : Generate knockout mutants of biosynthetic genes (e.g., rmlD homologs) and compare polysaccharide profiles via PAGE and lectin-binding assays . Complement with heterologous expression in E. coli to confirm gene function .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.